molecular formula C9H8Br2N4S B5762964 N-[(4,5-dibromo-2-thienyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine

N-[(4,5-dibromo-2-thienyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine

Cat. No. B5762964
M. Wt: 364.06 g/mol
InChI Key: ZMMZTBPRMXYWQU-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4,5-dibromo-2-thienyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine, commonly known as DBTMT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of DBTMT is not yet fully understood. However, it is believed that DBTMT acts as a donor-acceptor type molecule, with the thiophene and triazole moieties acting as the donor and acceptor groups, respectively. This results in the formation of a charge-transfer complex, which is responsible for the excellent charge transport properties of DBTMT.
Biochemical and Physiological Effects:
Due to its potential applications in electronic devices, DBTMT has not been extensively studied for its biochemical and physiological effects. However, preliminary studies have shown that DBTMT exhibits low toxicity and does not have any significant adverse effects on living organisms.

Advantages and Limitations for Lab Experiments

DBTMT has several advantages as a research material. It is relatively easy to synthesize, and its unique properties make it an ideal candidate for use in electronic devices. However, there are also some limitations associated with the use of DBTMT in lab experiments. For example, its low solubility in common solvents can make it challenging to work with, and its high cost may limit its use in some research applications.

Future Directions

There are several potential future directions for research on DBTMT. One of the most promising areas of research is in the development of new organic semiconductors based on DBTMT. Researchers are also exploring the use of DBTMT in other applications, such as in the development of new sensors and catalysts. Additionally, further studies are needed to fully understand the mechanism of action of DBTMT and its potential biochemical and physiological effects.

Synthesis Methods

The synthesis of DBTMT can be achieved by reacting 4,5-dibromo-2-thiophenecarboxaldehyde with 3,5-dimethyl-1,2,4-triazole-4-amine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction and results in the formation of DBTMT as a yellow-orange solid.

Scientific Research Applications

DBTMT has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DBTMT is in the development of organic semiconductors. DBTMT exhibits excellent charge transport properties, making it an ideal candidate for use in electronic devices such as organic field-effect transistors and organic solar cells.

properties

IUPAC Name

(E)-1-(4,5-dibromothiophen-2-yl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2N4S/c1-5-13-14-6(2)15(5)12-4-7-3-8(10)9(11)16-7/h3-4H,1-2H3/b12-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMZTBPRMXYWQU-UUILKARUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=CC(=C(S2)Br)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC(=C(S2)Br)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine

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